Methyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
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Overview
Description
Methyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is an organic compound with a complex structure that includes a pyrazole ring and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then esterified with methanol to yield the final product. The reaction conditions often include the use of a catalyst such as sulfuric acid and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-2-phenylacetate: Similar in structure but lacks the pyrazole ring.
Methyl 2-(2-chlorophenyl)acetate: Contains a chlorophenyl group instead of a methylphenyl group.
Thiazole derivatives: Share some structural similarities but have different heterocyclic rings.
Uniqueness
Methyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its specific combination of a pyrazole ring and a methylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H14N2O3 |
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Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 2-[2-(2-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C13H14N2O3/c1-9-5-3-4-6-11(9)15-13(17)10(8-14-15)7-12(16)18-2/h3-6,8,14H,7H2,1-2H3 |
InChI Key |
NJYZMDPBEWNPFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CN2)CC(=O)OC |
Origin of Product |
United States |
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